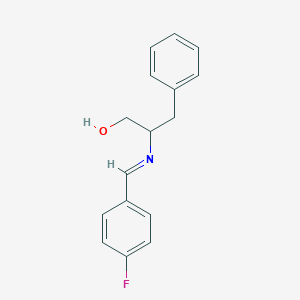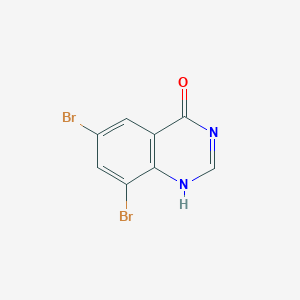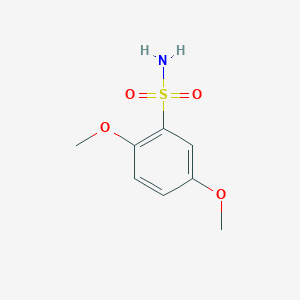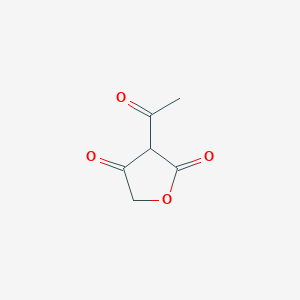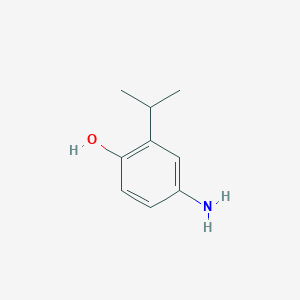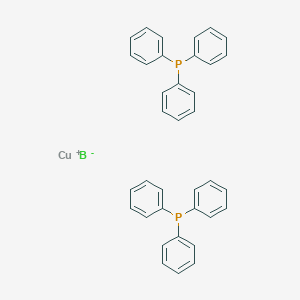
Bis(triphenylphosphine)copper tetrahydroborate
Übersicht
Beschreibung
Bis(triphenylphosphine)copper(I) tetrahydroborate is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. This compound typically features a copper(I) center coordinated to a tetrahydroborate anion (BH4-) and two triphenylphosphine (PPh3) ligands. The coordination environment around the copper center is often tetrahedral, with the BH4- acting as a bidentate ligand through its hydrogen atoms .
Synthesis Analysis
The synthesis of bis(triphenylphosphine)copper(I) tetrahydroborate and related complexes involves the reaction of a copper(I) salt with triphenylphosphine and a borohydride source. For instance, the synthesis of bis(triphenylphosphine)copper(I) cyanoborohydride is achieved by treating copper(II) sulfate or copper(I) chloride with an excess of triphenylphosphine and sodium cyanoborohydride in ethanol . Similar synthetic strategies are employed for other copper(I) complexes with different ligands and counterions .
Molecular Structure Analysis
X-ray crystallography has been extensively used to determine the molecular structures of bis(triphenylphosphine)copper(I) tetrahydroborate complexes. These studies reveal that the copper(I) ion is typically in a distorted tetrahedral coordination environment. The P-Cu-P bond angles can vary depending on the ligands involved, with some complexes showing significant distortion from the ideal tetrahedral angle . The tetrahydroborate ligand is bound to copper through two hydrogen atoms in a bidentate fashion, and in some cases, intramolecular and intermolecular π-stacking interactions are observed between aryl groups of the coordinated phosphine ligands .
Chemical Reactions Analysis
Bis(triphenylphosphine)copper(I) tetrahydroborate is known for its reducing properties. It can selectively reduce carbonyl compounds to alcohols in the presence of acid catalysts, with excellent yields and high stereoselectivity. Notably, α,β-unsaturated aldehydes are reduced regioselectively, and in mixtures of aldehydes and ketones, aldehydes may be reduced preferentially . This selectivity makes it a valuable reagent in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(triphenylphosphine)copper(I) tetrahydroborate complexes are influenced by their molecular structure. These compounds are generally non-hydroscopic solids with varying melting points depending on the specific complex . They are soluble in organic solvents such as acetone, chloroform, and tetrahydrofuran (THF), but insoluble in water, ethanol, and ether . The complexes have been characterized using various spectroscopic techniques, including IR, UV, NMR, and mass spectrometry, which provide insights into their electronic structure and stability .
Wissenschaftliche Forschungsanwendungen
Synthesis of Binuclear Copper(I) Borohydride Complex
- Scientific Field : Inorganic Chemistry
- Summary of Application : Bis(diphenylphosphino)methane copper(I) tetrahydroborate was synthesized by ligands exchange in bis(triphenylphosphine) copper(I) tetrahydroborate . This compound has a dimeric structure and crystallizes as CH2Cl2 solvate in two polymorphic forms .
- Methods of Application : The compound was characterized by XRD, FTIR, NMR spectroscopy .
- Results or Outcomes : The study found that the compound has a rare Twisted Boat-Boat conformation of the core Cu2P4C2 cycle .
Reduction of Acid Chlorides to Aldehydes
- Scientific Field : Organic Chemistry
- Summary of Application : Bis(triphenylphosphine)copper(I) tetrahydroborate has been demonstrated to give good isolated yields of aromatic aldehydes from the corresponding acid chlorides .
- Methods of Application : The specific experimental procedures were not detailed in the source .
- Results or Outcomes : The reaction showed that a very wide range of aldehydes may be conveniently prepared .
DNA Binding Chemotherapeutics
- Scientific Field : Medicinal Chemistry
- Summary of Application : Mononuclear copper(I) complexes of triphenylphosphine and N,N′-disubstituted thioureas have been studied as potential DNA binding chemotherapeutics .
- Methods of Application : The copper(I) complexes were synthesized via the direct reaction of bromo (tris (triphenylphosphine)copper(I)) [BrCu(PPh3)3] precursor and thiourea ligand solution under ambient conditions .
- Results or Outcomes : The synthesized compounds were docked with a DNA macromolecule to predict their binding site and it was found that all molecules showed favorable binding to the DNA minor grooves .
Reductive Amination Reactions
- Scientific Field : Organic Chemistry
- Summary of Application : Bis(triphenylphosphine)copper(I) tetrahydroborate is used as a reducing agent for reductive amination reactions .
- Methods of Application : The specific experimental procedures were not detailed in the source .
- Results or Outcomes : The reaction showed that a very wide range of aldehydes may be conveniently prepared .
Generation of Copper Nanoparticles
- Scientific Field : Nanotechnology
- Summary of Application : Copper complexes, including those with triphenylphosphine ligands, have been used as precursors for the generation of copper nanoparticles .
- Methods of Application : The specific experimental procedures were not detailed in the source .
- Results or Outcomes : The study showed that copper nanoparticles could be generated by thermal decomposition in hexadecylamine without the need for any further reactants .
Oxygen Evolution Reaction (OER)
- Scientific Field : Electrochemistry
- Summary of Application : Copper complexes, including those with triphenylphosphine ligands, have been studied for their application in the oxygen evolution reaction (OER) .
- Methods of Application : The complexes were decomposed under an inert atmosphere to obtain copper sulfides, which were characterized by PXRD and SEM .
- Results or Outcomes : The copper sulfide obtained from one of the complexes exhibited the best activity with an onset potential of 475 mV .
Safety And Hazards
Eigenschaften
InChI |
InChI=1S/2C18H15P.B.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;;/q;;-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPWVDHHQBRQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30BCuP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955585 | |
| Record name | Copper(1+) tetrahydroborate--triphenylphosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(triphenylphosphine)copper(I) borohydride | |
CAS RN |
34010-85-0, 16903-61-0 | |
| Record name | Copper(1+) tetrahydroborate--triphenylphosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper bis(trimethylphosphine)(tetrahydroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(triphenylphosphine)copper tetrahydroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



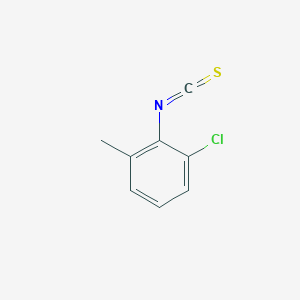
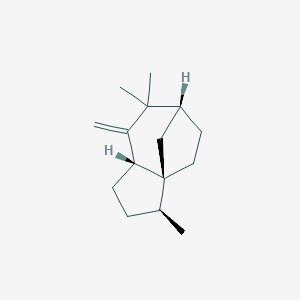
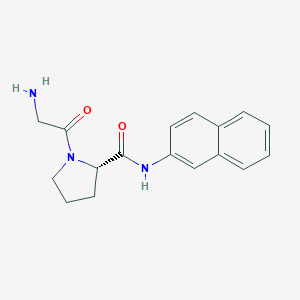
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)

